N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and bases like sodium tert-butoxide (NaOtBu) in solvents like toluene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and readily available reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the diphenylpropanamide structure can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets. The pyridazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide: shares similarities with other pyridazinone derivatives and diphenylpropanamide compounds.
Pyridazinone derivatives: These compounds are known for their biological activities, including anti-inflammatory and anticancer properties.
Diphenylpropanamide derivatives: These compounds are used in various pharmaceutical applications due to their ability to interact with biological targets.
Uniqueness
What sets this compound apart is its unique combination of the pyridazinone and diphenylpropanamide moieties. This dual structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(23-14-8-16-25-22(27)13-7-15-24-25)17-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,15,20H,8,14,16-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRPZJMLUFXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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